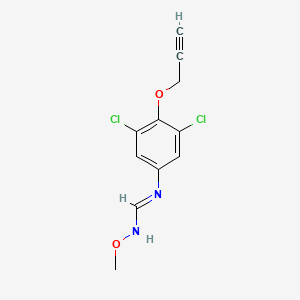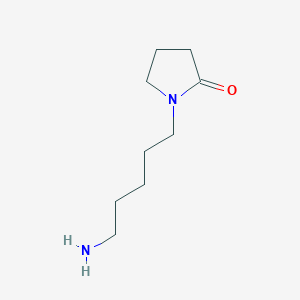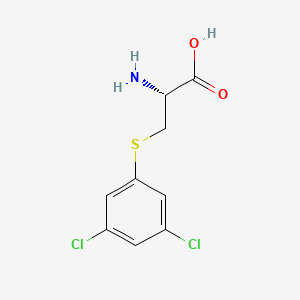
Phthalic acid, mono(2-ethylbutyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalic acid, mono(2-ethylbutyl) ester is a type of phthalate ester, which is a derivative of phthalic acid. Phthalates are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is specifically used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Phthalic acid, mono(2-ethylbutyl) ester is synthesized through the esterification of phthalic acid with 2-ethylbutanol. The reaction typically involves heating phthalic acid with 2-ethylbutanol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 100°C to 150°C and may require several hours to complete .
Analyse Des Réactions Chimiques
Phthalic acid, mono(2-ethylbutyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to phthalic acid and 2-ethylbutanol.
Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups under specific conditions
Common reagents used in these reactions include strong acids like sulfuric acid for hydrolysis and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions are phthalic acid and 2-ethylbutanol .
Applications De Recherche Scientifique
Phthalic acid, mono(2-ethylbutyl) ester has several scientific research applications:
Chemistry: It is used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products.
Biology: Research has shown that phthalates, including this compound, can affect biological systems, making it a subject of study in toxicology and environmental science.
Medicine: It is used in the manufacturing of medical devices and materials, such as blood bags and tubing, due to its flexibility and durability.
Industry: Beyond PVC, it is used in the production of paints, adhesives, and coatings to enhance their properties
Mécanisme D'action
The mechanism by which phthalic acid, mono(2-ethylbutyl) ester exerts its effects involves its interaction with plastic polymers. As a plasticizer, it embeds itself between the polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, it can disrupt endocrine functions by mimicking or interfering with hormone activities, leading to various health effects .
Comparaison Avec Des Composés Similaires
Phthalic acid, mono(2-ethylbutyl) ester can be compared with other phthalates such as:
Di(2-ethylhexyl) phthalate (DEHP): Widely used as a plasticizer in PVC products.
Di-n-butyl phthalate (DBP): Used in adhesives, printing inks, and cosmetics.
Diethyl phthalate (DEP): Commonly found in personal care products and fragrances.
What sets this compound apart is its specific use in applications requiring a balance of flexibility and durability, making it suitable for specialized industrial and medical applications .
Propriétés
Numéro CAS |
91401-46-6 |
|---|---|
Formule moléculaire |
C14H18O4 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
2-(2-ethylbutoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C14H18O4/c1-3-10(4-2)9-18-14(17)12-8-6-5-7-11(12)13(15)16/h5-8,10H,3-4,9H2,1-2H3,(H,15,16) |
Clé InChI |
XSLWVQWUWZGQNV-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)COC(=O)C1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine](/img/structure/B14347638.png)
![4,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14347646.png)
![Ethyl 1H-[1,2,3]triazolo[4,5-b]pyridine-1-carboxylate](/img/structure/B14347648.png)


![[5-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-yl]methanol](/img/structure/B14347657.png)
![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14347659.png)
![2-(Cyclohex-1-en-1-yl)-N-[2-(4-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B14347660.png)

![{2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene](/img/structure/B14347671.png)

![2-[(4-Nitrophenyl)methyl]benzonitrile](/img/structure/B14347689.png)

![4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid](/img/structure/B14347705.png)
